PROTAC BRD4 Degrader-16

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

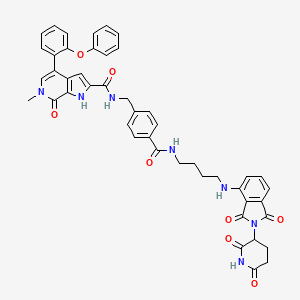

C46H41N7O8 |

|---|---|

Molecular Weight |

819.9 g/mol |

IUPAC Name |

N-[[4-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]butylcarbamoyl]phenyl]methyl]-6-methyl-7-oxo-4-(2-phenoxyphenyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxamide |

InChI |

InChI=1S/C46H41N7O8/c1-52-26-33(30-12-5-6-15-37(30)61-29-10-3-2-4-11-29)32-24-35(50-40(32)46(52)60)42(56)49-25-27-16-18-28(19-17-27)41(55)48-23-8-7-22-47-34-14-9-13-31-39(34)45(59)53(44(31)58)36-20-21-38(54)51-43(36)57/h2-6,9-19,24,26,36,47,50H,7-8,20-23,25H2,1H3,(H,48,55)(H,49,56)(H,51,54,57) |

InChI Key |

AQPUUPNSVBDCBQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=C(C1=O)NC(=C2)C(=O)NCC3=CC=C(C=C3)C(=O)NCCCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=CC=C7OC8=CC=CC=C8 |

Origin of Product |

United States |

Foundational & Exploratory

PROTAC BRD4 Degrader-16: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of proteins implicated in disease. This technical guide provides an in-depth exploration of the mechanism of action of PROTAC BRD4 Degrader-16, a potent degrader of the epigenetic reader protein Bromodomain-containing protein 4 (BRD4). BRD4 is a critical regulator of oncogene transcription, most notably c-MYC, making it a prime target in oncology. This document outlines the molecular mechanism of PROTAC-mediated BRD4 degradation, summarizes the available quantitative data, provides detailed experimental protocols for its characterization, and visualizes the key signaling pathways and experimental workflows.

Introduction to PROTAC Technology and BRD4

PROTACs are heterobifunctional molecules that consist of two distinct ligands connected by a chemical linker.[1][2] One ligand binds to the target protein of interest (POI), in this case, BRD4, while the other recruits an E3 ubiquitin ligase.[1][2] This dual binding induces the formation of a ternary complex, bringing the E3 ligase into close proximity with the target protein.[2] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, which is then recognized and degraded by the 26S proteasome.[1][2]

BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that act as epigenetic "readers." It recognizes and binds to acetylated lysine (B10760008) residues on histones, thereby recruiting transcriptional machinery to specific gene promoters and enhancers to regulate gene expression.[3][4] BRD4 plays a pivotal role in the transcription of key oncogenes, including c-MYC, and is implicated in various cancers.[5]

Mechanism of Action of this compound

The precise E3 ligase recruited by this compound has not been publicly disclosed in the reviewed literature. However, the general mechanism of action for a BRD4-targeting PROTAC is well-established and involves the following key steps:

-

Ternary Complex Formation : this compound simultaneously binds to a bromodomain of BRD4 and an E3 ubiquitin ligase, forming a transient ternary complex.[2]

-

Ubiquitination : Within this complex, the recruited E3 ligase catalyzes the transfer of ubiquitin molecules from an E2-conjugating enzyme to surface-accessible lysine residues on the BRD4 protein. This results in the formation of a polyubiquitin (B1169507) chain on BRD4.

-

Proteasomal Degradation : The polyubiquitinated BRD4 is recognized as a substrate by the 26S proteasome.

-

Recycling : The proteasome unfolds and degrades BRD4 into small peptides. The PROTAC molecule is then released and can engage in another cycle of degradation, acting catalytically.[1]

Quantitative Data

While comprehensive degradation data such as DC50 (concentration for 50% degradation) and Dmax (maximum degradation) for this compound are not publicly available, the following binding affinities have been reported.

| Parameter | Value | Target |

| IC50 | 34.58 nM | BRD4 (BD1)[6] |

| IC50 | 40.23 nM | BRD4 (BD2)[6] |

IC50 values represent the concentration of the degrader required to inhibit 50% of the binding of a fluorescent probe to the respective bromodomain.

Qualitative data indicates that this compound significantly induces the degradation of both the long (L) and short (S) isoforms of BRD4 at a concentration of 100 nM after 4 hours of treatment in MV-4-11 cells.[6]

BRD4 Signaling Pathway

BRD4 is a key node in cellular signaling, primarily through its role as a transcriptional co-activator. Its degradation has profound effects on downstream pathways, most notably the suppression of oncogenic transcription factors.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

Western Blotting for BRD4 Degradation

This is the primary assay to directly measure the extent and kinetics of target protein degradation.

Materials:

-

Cell line of interest (e.g., MV-4-11)

-

This compound

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132)

-

Cell culture medium and supplements

-

Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with a range of concentrations of this compound (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO) and a positive control (a known BRD4 degrader). For mechanism validation, pre-treat cells with a proteasome inhibitor for 1-2 hours before adding the PROTAC.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary anti-BRD4 antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the BRD4 signal to the loading control. Calculate the percentage of BRD4 degradation relative to the vehicle control.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay is used to confirm the formation of the BRD4-PROTAC-E3 ligase ternary complex.

Materials:

-

Cell line of interest

-

This compound

-

DMSO (vehicle control)

-

Non-denaturing lysis buffer

-

Antibody against the suspected E3 ligase (or a tag if using an overexpression system)

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Western blotting reagents

Procedure:

-

Cell Treatment: Treat cells with this compound or vehicle control for a short duration (e.g., 1-4 hours).

-

Cell Lysis: Lyse cells in a non-denaturing buffer to preserve protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysate with an antibody targeting the E3 ligase, followed by incubation with Protein A/G beads.

-

Washing: Wash the beads several times to remove non-specific binders.

-

Elution: Elute the protein complexes from the beads.

-

Western Blot Analysis: Analyze the eluates by Western blotting using an anti-BRD4 antibody. The presence of a BRD4 band in the PROTAC-treated sample indicates the formation of the ternary complex.

Cell Viability Assay

This assay determines the effect of BRD4 degradation on cell proliferation and viability.

Materials:

-

Cell line of interest

-

This compound

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate.

-

Treatment: Treat cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

Assay: Add the cell viability reagent according to the manufacturer's instructions.

-

Measurement: Measure the signal (luminescence or absorbance) using a plate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

This compound is a potent molecule that induces the degradation of BRD4, a key epigenetic regulator in cancer. By hijacking the ubiquitin-proteasome system, it offers a powerful alternative to traditional inhibition. While specific quantitative degradation parameters and the recruited E3 ligase for this particular degrader are not yet in the public domain, the provided experimental protocols offer a robust framework for its characterization. The continued development and study of BRD4-targeting PROTACs hold significant promise for advancing cancer therapy.

References

An In-depth Technical Guide to the Structure and Synthesis of PROTAC BRD4 Degrader-16

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PROTAC BRD4 Degrader-16, a potent and specific degrader of the bromodomain-containing protein 4 (BRD4). BRD4 is a key epigenetic reader and transcriptional co-activator implicated in the pathogenesis of various cancers, making it a prime therapeutic target. This document details the structure, synthesis, mechanism of action, and biological activity of this compound, supported by quantitative data and detailed experimental protocols.

Core Concepts: Structure and Mechanism of Action

This compound, also identified as compound 7f , is a heterobifunctional molecule designed to induce the targeted degradation of BRD4 via the ubiquitin-proteasome system. It is composed of three key moieties: a ligand that binds to the bromodomains of BRD4, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two functional ends.

The mechanism of action involves the formation of a ternary complex between BRD4, this compound, and an E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to BRD4, marking it for recognition and subsequent degradation by the 26S proteasome. This catalytic process allows a single molecule of the PROTAC to induce the degradation of multiple BRD4 proteins.

Chemical Structure:

-

Molecular Formula: C46H41N7O8

-

Molecular Weight: 819.86 g/mol

-

CAS Number: 2585561-36-8

(The precise chemical structure drawing for compound 7f is detailed in the primary scientific literature.)

Quantitative Data Summary

The biological activity of this compound has been characterized by several key quantitative metrics, which are summarized in the tables below.

Table 1: In Vitro Binding Affinity and Cellular Potency

| Parameter | Target/Cell Line | Value | Reference |

| IC50 | BRD4 (BD1) | 34.58 nM | [1] |

| IC50 | BRD4 (BD2) | 40.23 nM | [1] |

| Antiproliferative IC50 | MV-4-11 cells | 12 nM | [1] |

Table 2: Protein Degradation Efficacy

| Parameter | Cell Line | Concentration | Time Point | % Degradation | Reference |

| BRD4-L Degradation | MV-4-11 | 100 nM | 4 h | Significant | [1] |

| BRD4-S Degradation | MV-4-11 | 100 nM | 4 h | Significant | [1] |

| BRD4-S Recovery | MV-4-11 | 100 nM | 24 h | Partial | [1] |

(Detailed DC50 and Dmax values are typically determined from dose-response experiments as described in the experimental protocols.)

Synthesis Protocol

The synthesis of this compound (compound 7f) is based on a multi-step synthetic route starting from a pyrrolopyridone scaffold, which serves as the BRD4-binding moiety. This is then coupled to a linker and finally to an E3 ligase ligand. The following is a representative synthetic scheme based on the synthesis of similar pyrrolopyridone-based PROTACs. The detailed, step-by-step procedure, including reaction conditions, reagents, and purification methods, is described in the primary literature.

General Synthetic Scheme:

-

Synthesis of the Pyrrolopyridone Core: This involves the construction of the key heterocyclic system that provides the binding affinity for the BRD4 bromodomains.

-

Functionalization of the Pyrrolopyridone Core: A reactive handle is introduced onto the core structure to allow for the attachment of the linker.

-

Linker Attachment: The functionalized pyrrolopyridone is reacted with a bifunctional linker of a specific length and composition.

-

Coupling with E3 Ligase Ligand: The pyrrolopyridone-linker intermediate is then coupled to a suitable E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) for Cereblon recruitment) to yield the final PROTAC molecule.

Key Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the biological activity of this compound.

Western Blotting for BRD4 Degradation

This is the primary assay to directly measure the extent and kinetics of target protein degradation.

-

Cell Culture and Treatment:

-

Seed MV-4-11 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a dose-response of this compound (e.g., 1 nM to 10 µM) or a time-course at a fixed concentration (e.g., 100 nM).

-

Include a vehicle control (DMSO).

-

-

Cell Lysis:

-

After the incubation period, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.

-

Probe for a loading control protein (e.g., α-Tubulin, GAPDH) to ensure equal protein loading.

-

-

Detection and Analysis:

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an imaging system (e.g., chemiluminescence).

-

Quantify the band intensities and normalize the BRD4 signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle control.

-

Cell Viability Assay (CCK-8)

This assay determines the effect of BRD4 degradation on cell proliferation.

-

Cell Seeding:

-

Seed MV-4-11 cells in a 96-well plate at a suitable density.

-

-

Compound Treatment:

-

Treat cells with serial dilutions of this compound for 72 hours.

-

-

Assay Procedure:

-

Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

-

Apoptosis Assay

This assay measures the induction of apoptosis following treatment with the degrader.

-

Cell Treatment:

-

Treat MV-4-11 cells with this compound at the desired concentration and time points.

-

-

Staining:

-

Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows related to this compound.

Caption: Simplified BRD4 signaling pathway leading to cell proliferation.

Caption: Mechanism of action for PROTAC-mediated BRD4 degradation.

Caption: General experimental workflow for evaluating PROTAC activity.

References

The Architect of Degradation: A Technical Guide to PROTAC BRD4 Degrader-16's E3 Ligase Recruitment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of PROTAC BRD4 Degrader-16, a potent chimeric molecule designed to induce the targeted degradation of the epigenetic reader protein BRD4. This document outlines the core mechanism of action, summarizes key quantitative data, provides detailed experimental methodologies, and visualizes the underlying biological and experimental workflows.

Introduction: Shifting the Paradigm from Inhibition to Elimination

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, redirecting the cell's endogenous ubiquitin-proteasome system to selectively eliminate proteins of interest.[1] These heterobifunctional molecules consist of a ligand that binds the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1]

BRD4, a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, is a critical regulator of gene expression, including key oncogenes like c-MYC.[1] Its role in transcriptional activation has made it a prime target in oncology. This compound is a powerful tool for studying the consequences of BRD4 removal, offering a distinct advantage over traditional small-molecule inhibitors by enabling sustained downstream effects.[3]

Mechanism of Action: Orchestrating BRD4 Destruction

While the specific E3 ubiquitin ligase recruited by this compound is not publicly disclosed, the general mechanism for BRD4-targeting PROTACs is well-established. The process unfolds in a catalytic manner:

-

Ternary Complex Formation: this compound first binds to both the BRD4 protein and an E3 ubiquitin ligase, forming a transient ternary complex.[1]

-

Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of BRD4.

-

Proteasomal Degradation: The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released to induce the degradation of another BRD4 protein.[4]

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: Binding Affinity for BRD4 Bromodomains

| Target | IC50 (nM) |

| BRD4 (BD1) | 34.58[5][6][7][8][9][10][11] |

| BRD4 (BD2) | 40.23[5][6][7][8][9][10][11] |

Table 2: Cellular Activity

| Cell Line | Effect |

| MV-4-11 | Induces apoptosis[5][7][9][10][11] |

| MV-4-11 | Attenuates G2/M progression[5][7][9][10][11] |

| MV-4-11 | Significant BRD4 degradation at 100 nM[5] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

Western Blotting for BRD4 Degradation

This is the primary assay to directly measure the extent and kinetics of target protein degradation.

Materials:

-

Cell line of interest (e.g., MV-4-11)

-

This compound

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-BRD4, anti-loading control e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate

Protocol:

-

Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

-

PROTAC Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a DMSO-treated control. To confirm proteasome-dependent degradation, pre-treat a set of wells with a proteasome inhibitor like MG132 (10 µM) for 1-2 hours before adding the degrader.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.

-

Incubate with the primary anti-BRD4 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the bands using an ECL substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize BRD4 levels to the loading control. Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of the PROTAC to induce BRD4 ubiquitination in a cell-free system.

Materials:

-

Recombinant human E1 activating enzyme

-

Recombinant human E2 conjugating enzyme (e.g., UBE2D2)

-

Recombinant human E3 ligase (the specific ligase recruited by the PROTAC)

-

Recombinant human BRD4 protein

-

Human ubiquitin

-

ATP

-

Ubiquitination buffer

-

This compound

-

Anti-BRD4 antibody

-

Anti-ubiquitin antibody

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the ubiquitination buffer, ATP, E1, E2, E3, ubiquitin, and BRD4 protein.

-

PROTAC Addition: Add this compound to the reaction mixture. Include a control reaction without the PROTAC.

-

Incubation: Incubate the reaction at 37°C for 1-2 hours.

-

Termination: Stop the reaction by adding Laemmli sample buffer and boiling.

-

Western Blot Analysis: Run the samples on an SDS-PAGE gel and perform a Western blot. Probe separate membranes with anti-BRD4 and anti-ubiquitin antibodies.

-

Analysis: A high-molecular-weight smear or laddering in the lane with the PROTAC indicates polyubiquitination of BRD4.

Ternary Complex Formation Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a sensitive method to quantify the formation of the BRD4-PROTAC-E3 ligase ternary complex in vitro.

Materials:

-

Tagged E3 ligase (e.g., His-tagged)

-

Tagged BRD4 bromodomain (e.g., GST-tagged)

-

Lanthanide-labeled anti-tag antibody (donor, e.g., Tb-anti-His)

-

Fluorescently labeled anti-tag antibody (acceptor, e.g., FITC-anti-GST)

-

This compound

-

Assay buffer

-

Microplate reader capable of TR-FRET measurements

Protocol:

-

Assay Preparation: In a microplate, add the tagged E3 ligase, tagged BRD4 bromodomain, and the donor and acceptor antibodies in the assay buffer.

-

PROTAC Addition: Add serial dilutions of this compound.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours).

-

Measurement: Measure the TR-FRET signal using a plate reader.

-

Analysis: An increase in the FRET signal indicates the formation of the ternary complex. The data can be used to determine the potency of the PROTAC in inducing complex formation.

Conclusion

This compound is a valuable chemical tool for inducing the selective degradation of BRD4. By hijacking the cell's ubiquitin-proteasome system, it offers a powerful approach to study the functional consequences of BRD4 elimination and holds therapeutic potential. The protocols and data presented in this guide provide a comprehensive framework for researchers to effectively utilize and characterize this and similar BRD4-targeting PROTACs in their drug discovery and development efforts.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

The Cellular Journey of a BRD4 Degrader: An In-depth Technical Guide to PROTAC BRD4 Degrader-16

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and distribution of PROTAC BRD4 Degrader-16, a potent degrader of the bromodomain-containing protein 4 (BRD4). While specific quantitative data for "this compound" is not extensively available in the public domain, this document synthesizes known information with representative data from well-characterized BRD4 PROTACs to offer a thorough understanding of its mechanism and cellular behavior.

Introduction to this compound

This compound is a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system to induce the selective degradation of BRD4. It consists of a ligand that binds to BRD4, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome. Notably, this compound has been shown to induce apoptosis in MV-4-11 cells and significantly attenuate G2/M progression.[1]

Mechanism of Action: A Step-by-Step Cellular Process

The core function of this compound revolves around inducing the proximity of BRD4 to an E3 ligase, leading to its degradation. This process can be broken down into several key steps within the cell.

Caption: PROTAC-mediated degradation of BRD4 protein.

Cellular Uptake and Permeability

A critical factor for the efficacy of any PROTAC is its ability to cross the cell membrane and reach its intracellular target. Due to their relatively high molecular weight and polar surface area, PROTACs often face challenges with cell permeability.

Quantitative Data on PROTAC Permeability (Representative Data)

While specific data for this compound is not available, the following table presents typical permeability data for BRD4 PROTACs obtained from common assays.

| PROTAC (Analog) | Assay Type | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio | Cell Line |

| MZ1 | Caco-2 | 0.2 ± 0.05 | >2 | Caco-2 |

| ARV-825 | PAMPA | 0.5 ± 0.1 | N/A | N/A |

| dBET1 | Caco-2 | 0.3 ± 0.08 | >2 | Caco-2 |

Experimental Protocols for Permeability Assays

Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: This high-throughput, cell-free assay measures the passive diffusion of a compound across an artificial lipid membrane, providing a preliminary screen for membrane permeability.

Methodology:

-

A filter plate is coated with a lipid solution (e.g., 2% dodecane (B42187) solution of lecithin) to form an artificial membrane.

-

The donor wells of the plate are filled with a solution of the PROTAC in a buffer at a known concentration.

-

The acceptor plate, containing buffer, is placed in contact with the donor plate.

-

The plates are incubated for a specified period (e.g., 4-16 hours).

-

The concentration of the PROTAC in both the donor and acceptor wells is quantified using LC-MS/MS.

-

The apparent permeability coefficient (Papp) is calculated.

Caption: Workflow for the PAMPA permeability assay.

Caco-2 Permeability Assay

Principle: This cell-based assay uses a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form tight junctions and mimic the intestinal epithelium. It assesses both passive diffusion and active transport.

Methodology:

-

Caco-2 cells are seeded on permeable filter supports and cultured for 21-25 days to form a confluent monolayer.

-

The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

-

The PROTAC solution is added to the apical (A) side, and buffer is added to the basolateral (B) side to measure A-to-B permeability.

-

For efflux assessment, the PROTAC is added to the basolateral side, and buffer is added to the apical side (B-to-A permeability).

-

Samples are taken from the receiver compartment at various time points.

-

PROTAC concentration is quantified by LC-MS/MS.

-

Papp values and the efflux ratio (Papp(B-A) / Papp(A-B)) are calculated.

Subcellular Distribution

Understanding where a PROTAC localizes within the cell is crucial for interpreting its activity. The primary compartments of interest are the cytoplasm and the nucleus, where BRD4 and the components of the ubiquitin-proteasome system reside.

Methods for Determining Subcellular Distribution

Immunofluorescence and Confocal Microscopy

Principle: This technique uses fluorescently labeled antibodies or tagged proteins to visualize the localization of the PROTAC and its target within the cell.

Methodology:

-

Cells are seeded on coverslips and treated with the PROTAC for a specified time.

-

Cells are fixed (e.g., with 4% paraformaldehyde) and permeabilized (e.g., with 0.1% Triton X-100).

-

Cells are incubated with primary antibodies against BRD4 and a tag on the PROTAC (if applicable).

-

Fluorescently labeled secondary antibodies are used for detection.

-

The nucleus is counterstained with a DNA dye (e.g., DAPI).

-

Images are acquired using a confocal microscope to visualize the subcellular localization and potential co-localization.

Cellular Fractionation and Western Blotting

Principle: This biochemical method involves separating the cellular components into different fractions (e.g., cytoplasmic, nuclear, and chromatin-bound) and then quantifying the amount of PROTAC and target protein in each fraction.

Methodology:

-

Cells are treated with the PROTAC.

-

Cells are harvested and lysed using a series of buffers with increasing detergent strength to sequentially isolate the cytoplasmic, nuclear, and chromatin-bound fractions.

-

The protein concentration of each fraction is determined.

-

Equal amounts of protein from each fraction are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with antibodies against BRD4 and subcellular markers (e.g., Tubulin for cytoplasm, Lamin A/C for nucleus) to confirm the purity of the fractions.

-

The amount of BRD4 in each fraction is quantified to determine the extent of degradation in different cellular compartments.

Caption: Workflow for subcellular fractionation and analysis.

Conclusion

The cellular uptake and distribution of this compound are critical determinants of its biological activity. While direct experimental data for this specific molecule is limited, the established methodologies for assessing the permeability and subcellular localization of other BRD4 PROTACs provide a robust framework for its characterization. Future studies quantifying these parameters for this compound will be invaluable for optimizing its therapeutic potential. This guide provides the foundational knowledge and experimental approaches necessary for researchers to investigate the cellular journey of this and other novel PROTAC molecules.

References

In Vitro Binding Affinity of PROTAC BRD4 Degrader-16 to BRD4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of PROTAC BRD4 Degrader-16 to its target protein, Bromodomain-containing protein 4 (BRD4). This document details the quantitative binding data, outlines the experimental methodologies for key assays, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Binding Affinity Data

The in vitro binding affinity of this compound has been determined against the two bromodomains of BRD4, BD1 and BD2. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the degrader required to inhibit 50% of the target's activity, are summarized below.

| Compound | Target Bromodomain | Binding Affinity (IC50) |

| This compound | BRD4 (BD1) | 34.58 nM[1] |

| This compound | BRD4 (BD2) | 40.23 nM[1] |

These values indicate that this compound is a potent binder to both bromodomains of BRD4.

Mechanism of Action of BRD4 PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand that binds to the protein of interest (in this case, BRD4), a linker, and a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

BRD4 Signaling Pathway

BRD4 is a key epigenetic reader that plays a crucial role in the regulation of gene transcription.[2] It is involved in various signaling pathways that are critical for cell growth, proliferation, and survival. By promoting the degradation of BRD4, PROTACs can effectively disrupt these oncogenic signaling cascades.

Experimental Protocols for Binding Affinity Determination

Several biophysical and biochemical assays can be employed to determine the in vitro binding affinity of PROTACs to their target proteins. Below are generalized protocols for commonly used methods.

Fluorescence Polarization (FP) Assay

This assay measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.

Principle: A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger protein (BRD4), the tumbling slows, and the polarization of the emitted light increases. A PROTAC can compete with the tracer for binding to BRD4, causing a decrease in polarization.

Methodology:

-

Reagents and Materials:

-

Recombinant human BRD4(BD1) and BRD4(BD2) proteins.

-

A fluorescently labeled ligand (tracer) that binds to BRD4.

-

This compound.

-

Assay buffer (e.g., PBS with 0.01% Tween-20).

-

Black, low-volume 384-well plates.

-

A microplate reader with fluorescence polarization capabilities.

-

-

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In the wells of the microplate, add a fixed concentration of BRD4 protein and the fluorescent tracer.

-

Add the diluted PROTAC or vehicle control to the wells.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to reach binding equilibrium.

-

Measure the fluorescence polarization on a plate reader.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the PROTAC concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.

Principle: A solution of the PROTAC is titrated into a solution containing the BRD4 protein. The heat released or absorbed upon binding is measured, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Methodology:

-

Reagents and Materials:

-

Highly purified, recombinant human BRD4(BD1) and BRD4(BD2) proteins.

-

This compound.

-

Degassed assay buffer (e.g., PBS).

-

Isothermal titration calorimeter.

-

-

Procedure:

-

Load the BRD4 protein solution into the sample cell of the calorimeter.

-

Load the PROTAC solution into the injection syringe.

-

Perform a series of small injections of the PROTAC into the BRD4 solution while monitoring the heat change.

-

A control titration of the PROTAC into the buffer alone should be performed to account for the heat of dilution.

-

-

Data Analysis:

-

Integrate the heat-change peaks from the titration.

-

Subtract the heat of dilution.

-

Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors the binding of an analyte to a ligand immobilized on a sensor surface in real-time.

Principle: BRD4 protein is immobilized on a sensor chip. A solution containing the PROTAC is flowed over the surface. The binding of the PROTAC to BRD4 causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Methodology:

-

Reagents and Materials:

-

Recombinant human BRD4(BD1) and BRD4(BD2) proteins.

-

This compound.

-

SPR instrument and sensor chips (e.g., CM5).

-

Immobilization buffers (e.g., acetate (B1210297) buffer, pH 4.5) and running buffer (e.g., HBS-EP+).

-

-

Procedure:

-

Immobilize the BRD4 protein onto the sensor chip surface using standard amine coupling chemistry.

-

Flow a series of concentrations of the PROTAC over the sensor surface (association phase).

-

Flow running buffer over the surface to monitor the dissociation of the PROTAC (dissociation phase).

-

Regenerate the sensor surface between cycles if necessary.

-

-

Data Analysis:

-

The resulting sensorgrams (SPR signal vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

This guide provides a foundational understanding of the in vitro binding characteristics of this compound and the methodologies used for its characterization. For specific applications, further optimization of the described protocols may be required.

References

Physicochemical Properties of BRD4 Degraders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of Proteolysis Targeting Chimeras (PROTACs) designed to degrade Bromodomain-containing protein 4 (BRD4). While specific data for a compound designated "BRD4 Degrader-16" is not publicly available, this document summarizes representative data from well-characterized BRD4 PROTACs, outlines key experimental protocols for their characterization, and illustrates the relevant biological pathways.

Introduction to BRD4 PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1] A BRD4-targeting PROTAC typically consists of a ligand that binds to BRD4, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[2] This ternary complex formation leads to the ubiquitination of BRD4, marking it for degradation by the proteasome.[1] The depletion of BRD4 has significant therapeutic potential, particularly in oncology, due to its role in regulating the transcription of key oncogenes like c-MYC.[1]

Physicochemical Properties of BRD4 PROTACs

The development of orally bioavailable PROTACs is challenging due to their high molecular weight and complex structures, which often lie beyond Lipinski's "rule of five".[3][4] The table below presents a summary of typical physicochemical properties for representative BRD4 PROTACs.

| Property | Representative Value | Experimental Method | Reference |

| Molecular Weight (MW) | 750 - 1100 Da | High-Resolution Mass Spectrometry (HRMS) | [5] |

| Topological Polar Surface Area (TPSA) | 150 - 250 Ų | Calculation based on 2D structure | [6] |

| Calculated LogP (cLogP) | 3 - 6 | Calculation based on chemical structure | [6] |

| Aqueous Solubility | 1 - 50 µM | Thermodynamic or Kinetic Solubility Assays (e.g., HPLC-based methods) | [6] |

| Permeability (Caco-2) | < 1 x 10⁻⁶ cm/s | Caco-2 cell monolayer assay | [5][7] |

| Plasma Protein Binding | > 95% | Equilibrium dialysis or ultrafiltration | [] |

| Half-maximal degradation concentration (DC₅₀) | ~1 nM | Western Blot or Proteomics-based protein quantification | [9][10] |

Experimental Protocols

Synthesis and Characterization

The synthesis of BRD4 PROTACs involves multi-step organic chemistry procedures, typically culminating in the coupling of the BRD4 ligand, linker, and E3 ligase ligand. Characterization is performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.[11]

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

In Vitro Degradation Assay

This assay is fundamental to confirming the primary biological function of the PROTAC.

-

Cell Culture: Cancer cell lines (e.g., VCaP, LNCaP for prostate cancer) are cultured to a suitable confluency.[10]

-

Treatment: Cells are treated with varying concentrations of the BRD4 PROTAC for a defined period (e.g., 24 hours).

-

Cell Lysis: Cells are harvested and lysed to extract total protein.

-

Western Blotting: Protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for BRD4 and a loading control (e.g., GAPDH).

-

Quantification: The intensity of the BRD4 band is quantified and normalized to the loading control to determine the extent of degradation. The DC₅₀ value is calculated from the dose-response curve.[9]

Ternary Complex Formation Assay

The formation of a stable ternary complex (BRD4-PROTAC-E3 Ligase) is crucial for degradation.

-

Fluorescence Polarization (FP): This assay measures the change in polarization of a fluorescently labeled ligand upon binding to its protein target. It can be adapted to study the formation of the ternary complex.[12]

-

Surface Plasmon Resonance (SPR): SPR can be used to measure the binding kinetics and affinity of the PROTAC to both the target protein and the E3 ligase, and to confirm the formation of the ternary complex.[13]

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of binary and ternary complex formation.[13]

In Vitro ADME/DMPK Assays

These assays are critical for evaluating the drug-like properties of the PROTAC.[3][]

-

Solubility: Assessed using methods like nephelometry or HPLC.

-

Permeability: Caco-2 cell assays are commonly used to predict intestinal absorption.[5]

-

Metabolic Stability: Incubation with liver microsomes or hepatocytes to determine the rate of metabolic clearance.

-

Plasma Protein Binding: Determined by equilibrium dialysis or ultrafiltration.

Signaling Pathways and Experimental Workflows

BRD4 Signaling Pathway

BRD4 is a key epigenetic reader that binds to acetylated histones and recruits transcriptional machinery to promoters and enhancers, driving the expression of genes involved in cell proliferation and survival, such as c-MYC.

Caption: A diagram illustrating the role of BRD4 in recruiting transcriptional machinery to drive gene expression.

PROTAC Mechanism of Action and Experimental Workflow

The following diagram outlines the mechanism of action for a BRD4 PROTAC and a typical experimental workflow for its characterization.

Caption: The mechanism of PROTAC-mediated BRD4 degradation and the corresponding experimental characterization workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. An Overview of PROTAC Technology and DMPK Research Strategy - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. Property-based optimisation of PROTACs [ouci.dntb.gov.ua]

- 5. In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs© - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs© - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Two Versions of Carbon-14-Labeled ARV-110: An Androgen Receptor PROTAC Degrader for Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

Introduction: From Inhibition to Targeted Degradation

An In-Depth Technical Guide to the Discovery and Development of BRD4 PROTACs

Bromodomain-containing protein 4 (BRD4), a key member of the Bromodomain and Extra-Terminal (BET) protein family, has emerged as a high-value therapeutic target in oncology.[1] BRD4 acts as an epigenetic "reader," binding to acetylated lysine (B10760008) residues on histones to recruit transcriptional machinery to promoters and enhancers.[2] This function is critical for the expression of key oncogenes, most notably c-MYC, making BRD4 a driver of cancer cell proliferation and survival.[1][3]

Initial therapeutic strategies focused on developing small-molecule inhibitors (e.g., JQ1, OTX015) that competitively block BRD4's bromodomains, displacing it from chromatin.[1][4] While promising, these inhibitors face limitations, including the need for high and sustained occupancy to be effective and the potential for drug resistance.[4][5]

Proteolysis-Targeting Chimera (PROTAC) technology offers a revolutionary alternative. Instead of merely inhibiting the target protein, PROTACs eliminate it entirely.[6] These heterobifunctional molecules are comprised of a ligand that binds to the target protein (BRD4), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[7][8] By hijacking the cell's own ubiquitin-proteasome system (UPS), BRD4 PROTACs catalytically induce the degradation of BRD4, leading to a more profound, efficient, and durable anti-cancer response.[6][9][10]

Mechanism of Action

The action of a BRD4 PROTAC is a cyclical, catalytic process that leverages the cell's natural protein disposal machinery.

-

Ternary Complex Formation : The PROTAC molecule simultaneously binds to BRD4 and an E3 ubiquitin ligase (most commonly Cereblon (CRBN) or von Hippel-Lindau (VHL)).[11][12] This forms a crucial ternary complex (BRD4-PROTAC-E3 Ligase), bringing the target protein into close proximity with the ligase.[1][12]

-

Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 conjugating enzyme to surface lysine residues on the BRD4 protein.[1] This process is repeated to form a polyubiquitin (B1169507) chain.

-

Proteasomal Degradation : The polyubiquitinated BRD4 is now marked for destruction and is recognized by the 26S proteasome.[1][6] The proteasome unfolds and degrades the BRD4 protein into small peptides.

-

Catalytic Cycle : After inducing ubiquitination, the PROTAC molecule is released and can bind to another BRD4 protein and E3 ligase, initiating a new cycle of degradation.[1][13]

Key Discoveries and Representative Molecules

The field of BRD4 PROTACs was pioneered in 2015 with the development of dBET1 and MZ1.[14][15]

-

dBET1 : Developed by the Bradner lab, dBET1 combines the BRD4 inhibitor JQ1 with a ligand for the E3 ligase CRBN.[14]

-

MZ1 : Reported by the Ciulli lab, MZ1 also uses JQ1 as the BRD4-binding moiety but recruits the VHL E3 ligase instead.[15][16]

-

ARV-825 : Another early and potent PROTAC that links a BET inhibitor with a CRBN ligand, demonstrating profound anti-proliferative effects.[17][18]

Since these initial discoveries, research has focused on optimizing the three components of the PROTAC molecule:

-

BRD4 Ligand ("Warhead") : Derivatives of known inhibitors like JQ1, OTX015, and ABBV-075 are commonly used.[1][5][14] The choice of ligand can influence potency and selectivity for BRD4 over other BET family members (BRD2, BRD3).[19]

-

E3 Ligase Ligand ("Anchor") : The vast majority of BRD4 PROTACs recruit either CRBN (using thalidomide, pomalidomide, or lenalidomide (B1683929) derivatives) or VHL.[12][20] The choice of E3 ligase can significantly impact the degradation profile and cell-line specific activity.[12]

-

Linker : The linker's composition and length are critical for enabling and stabilizing the formation of a productive ternary complex.[8] Optimization of the linker is a key step in developing potent and selective degraders.[8][21]

Data Presentation: In Vitro and In Vivo Efficacy

The efficacy of BRD4 PROTACs is evaluated by their ability to induce degradation (DC₅₀) and inhibit cell proliferation (IC₅₀).

Table 1: In Vitro Degradation and Antiproliferative Activity of Key BRD4 PROTACs

| PROTAC | E3 Ligase Recruited | Cell Line | DC₅₀ (Degradation) | IC₅₀ (Viability) | Citation(s) |

| dBET1 | CRBN | MOLM-13 (AML) | ~100 nM | ~50 nM | [14] |

| ARV-825 | CRBN | MDA-MB-231 (Breast) | Efficient Degradation | Potent Antiproliferative Effect | [17] |

| ARV-825 | CRBN | DLBCL cell lines | <10 nM | More potent than inhibitors | [10][22] |

| MZ1 | VHL | MDA-MB-231 (Breast) | Efficient Degradation | Potent Antiproliferative Effect | [17] |

| PROTAC 1 (OTX015-based) | CRBN | Burkitt's Lymphoma | < 1 nM | More potent than OTX015 | [14] |

| QCA570 | CRBN | Bladder Cancer Cells | Potent Degradation | Lethal Activity | [4] |

| Compound 21 | CRBN | THP-1 (Leukemia) | Effective Degradation | 0.81 µM | [5] |

| DP1 | DCAF15 | SU-DHL-4 (Lymphoma) | 10.84 µM | - | [23] |

Note: DC₅₀ (half-maximal degradation concentration) and IC₅₀ (half-maximal inhibitory concentration) values are highly dependent on the cell line and assay conditions (e.g., treatment duration).

Table 2: Representative In Vivo Efficacy of BRD4 PROTACs in Xenograft Models

| PROTAC | Cancer Model | Dosing & Schedule | Outcome | Citation(s) |

| ARV-771 | Castration-Resistant Prostate Cancer (CRPC) | - | Tumor Regression | [14] |

| ARV-825 | T-ALL (PDX model) | - | Prolonged survival of mice | [17] |

| Compound 6b | Basal-Like Breast Cancer (HCC1806 Xenograft) | - | Inhibited tumor growth | [17][19][24] |

| DP1 | Hematologic Malignancy | - | Therapeutic potential in vivo | [23] |

BRD4 Signaling Pathways and Downstream Effects

Degrading BRD4 has profound consequences on the transcriptional programs that drive cancer.

-

c-MYC Regulation : The most critical downstream effect of BRD4 degradation is the potent suppression of the c-MYC oncogene.[1][11] BRD4 is essential for maintaining high levels of c-MYC transcription at super-enhancer regions; its removal leads to rapid downregulation of MYC protein, causing cell cycle arrest and apoptosis.[1]

-

NF-κB Signaling : BRD4 affects pathways such as the one mediated by the nuclear factor kappa B (NF-κB).[3][25]

-

Notch Signaling : In breast cancer, BRD4 has been shown to regulate Jagged1 expression and Notch1 signaling, which are critical for cancer cell migration and invasion.[26][27]

Detailed Experimental Protocols

Validating the activity of a BRD4 PROTAC requires a series of well-defined experiments.

Protocol 1: Western Blot for BRD4 Degradation

This is the primary assay to directly measure the extent and kinetics of target protein degradation.[11]

-

Materials and Reagents

-

Cell Line: Human cancer cell line expressing BRD4 (e.g., MDA-MB-231, THP-1, HeLa).[11]

-

BRD4 PROTAC stock solution (in DMSO).

-

Controls: DMSO (vehicle), non-degrading BRD4 inhibitor (e.g., JQ1).[11]

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, buffers, and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes and transfer system.

-

Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline, 0.1% Tween-20).

-

Primary Antibodies: Anti-BRD4, Anti-c-MYC, Anti-GAPDH or Anti-β-Actin (loading control).

-

Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Imaging system.

-

-

Procedure

-

Cell Culture and Treatment : Seed cells in 6-well plates to reach 70-80% confluency.[16] Treat cells with serial dilutions of the BRD4 PROTAC or controls for a specified time (e.g., 4, 8, 16, 24 hours).[11][28]

-

Cell Lysis : Wash cells with ice-cold PBS, then add ice-cold lysis buffer.[11] Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.[11][16] Centrifuge at >12,000 x g for 15-20 minutes at 4°C to pellet debris.[16]

-

Protein Quantification : Transfer the supernatant to a new tube and determine protein concentration using a BCA assay.[29]

-

Sample Preparation and SDS-PAGE : Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[11] Load 20-30 µg of protein per lane on an SDS-PAGE gel.[29]

-

Protein Transfer : Transfer proteins to a PVDF membrane.[11]

-

Immunoblotting :

-

Block the membrane in Blocking Buffer for 1 hour at room temperature.[11][16]

-

Incubate with primary antibody (e.g., anti-BRD4 at 1:1000 dilution) overnight at 4°C.[16][29]

-

Wash the membrane 3 times with TBST for 10 minutes each.[29]

-

Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[16][29]

-

Wash the membrane 3 times with TBST for 10 minutes each.[16]

-

-

Detection : Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[11] Quantify band intensities using densitometry software (e.g., ImageJ) and normalize the BRD4 signal to the loading control.[11]

-

Protocol 2: Cell Viability Assay

This assay determines the effect of BRD4 degradation on cell proliferation and viability.[30]

-

Materials and Reagents

-

Procedure

-

Cell Seeding : Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of medium.[7] Incubate overnight.

-

Compound Treatment : Treat cells with a serial dilution of the BRD4 PROTAC. Include a vehicle-only control.

-

Incubation : Incubate for the desired duration (e.g., 72 hours) at 37°C, 5% CO₂.[7][31]

-

Reagent Addition and Signal Detection :

-

For CellTiter-Glo® : Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent equal to the volume of cell culture medium in the well.[31] Mix on an orbital shaker for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the signal.[31]

-

For MTT/CCK-8 : Add the reagent to each well and incubate for 2-4 hours as per the manufacturer's instructions.[30][32] If using MTT, add solubilization solution.

-

-

Data Acquisition : Record luminescence or absorbance using a plate reader.[7]

-

Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ value using graphing software (e.g., GraphPad Prism).[30]

-

Protocol 3: In Vivo Xenograft Efficacy Study

This protocol provides a general framework for evaluating the anti-tumor activity of a BRD4 PROTAC in a mouse model.[13]

-

Materials and Methods

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude).

-

Tumor Cells: Human cancer cell line (e.g., MDA-MB-231, HCC1806) suspended in serum-free media and Matrigel.[13][24]

-

BRD4 PROTAC formulated in a suitable vehicle for in vivo administration (e.g., via intraperitoneal (IP) or oral (PO) route).

-

Calipers for tumor measurement.

-

-

Procedure

-

Tumor Implantation : Subcutaneously inject 1-5 million cells into the flank of each mouse.[13]

-

Tumor Growth and Randomization : Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize animals into treatment and vehicle control groups.

-

Drug Administration : Administer the BRD4 PROTAC and vehicle according to the defined dose and schedule (e.g., daily, twice weekly).

-

Monitoring : Monitor animal body weight (as a measure of toxicity) and tumor volume (measured with calipers) 2-3 times per week.[24]

-

Endpoint : Continue the study until tumors in the control group reach a predetermined endpoint size, or for a set duration.

-

Tissue Collection : At the end of the study, euthanize animals and collect tumors for pharmacodynamic analysis (e.g., Western blot to confirm BRD4 degradation in tumor tissue).[13][24]

-

Analysis : Calculate Tumor Growth Inhibition (TGI) and assess statistical significance between treatment and control groups.

-

Visualized Experimental and Development Workflows

References

- 1. benchchem.com [benchchem.com]

- 2. BRD4 regulates the induction and maintenance of cancer stem cells in squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

- 4. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are BRD4 degraders and how do they work? [synapse.patsnap.com]

- 7. benchchem.com [benchchem.com]

- 8. Modulating the Potency of BRD4 PROTACs at the Systems Level with Amine-Acid Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. ashpublications.org [ashpublications.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. aacrjournals.org [aacrjournals.org]

- 19. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 21. Collection - Modulating the Potency of BRD4 PROTACs at the Systems Level with Amine-Acid Coupling Reactions - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 22. researchgate.net [researchgate.net]

- 23. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. BRD4-specific PROTAC with potent efficacy in models of BLBC | BioWorld [bioworld.com]

- 25. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]

- 26. aacrjournals.org [aacrjournals.org]

- 27. aacrjournals.org [aacrjournals.org]

- 28. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 29. benchchem.com [benchchem.com]

- 30. benchchem.com [benchchem.com]

- 31. benchchem.com [benchchem.com]

- 32. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]

The Role of BRD4 in Transcriptional Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a pivotal regulator of gene expression and a prominent target for therapeutic intervention in a multitude of diseases, most notably cancer.[1][2][3] This technical guide provides an in-depth exploration of the multifaceted role of BRD4 in transcriptional regulation. It delves into the molecular mechanisms by which BRD4 interprets the epigenetic landscape to control gene expression, its critical function at super-enhancers, and its intricate involvement in transcriptional elongation. Furthermore, this guide details key experimental protocols for investigating BRD4 function and summarizes the impact of its inhibition on global gene expression, offering valuable insights for researchers and professionals in drug development.

Core Mechanisms of BRD4 in Transcriptional Regulation

BRD4 functions as an epigenetic reader, recognizing and binding to acetylated lysine (B10760008) residues on histone tails and other proteins through its two N-terminal bromodomains (BD1 and BD2).[4] This interaction is fundamental to its role in recruiting and scaffolding the transcriptional machinery to specific genomic loci, thereby activating gene transcription.[1][4]

1.1. Chromatin Binding and Transcriptional Activation:

BRD4's bromodomains exhibit a preference for binding to acetylated lysines, particularly on histone H3 and H4 tails, which are hallmarks of active chromatin.[5][6] This binding anchors BRD4 to active promoters and enhancers.[7] Once localized, BRD4 acts as a scaffold, recruiting key components of the transcriptional apparatus. A critical interactor is the Positive Transcription Elongation Factor b (P-TEFb), which consists of CDK9 and Cyclin T1.[5][8] BRD4 recruits P-TEFb to gene promoters, leading to the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at serine 2. This phosphorylation event is a crucial step in releasing Pol II from promoter-proximal pausing and transitioning it into a productive elongation phase.[2][4]

1.2. Role at Super-Enhancers:

Super-enhancers (SEs) are large clusters of enhancers that drive high-level expression of genes crucial for cell identity and disease states, such as oncogenes in cancer.[9][10][11] BRD4 is found to be highly enriched at these super-enhancers.[11][12] Its presence is critical for maintaining the transcriptional output of genes regulated by SEs. The displacement of BRD4 from super-enhancers by small molecule inhibitors leads to a preferential downregulation of these key oncogenes, such as MYC, providing a therapeutic window for cancer treatment.[9][12]

1.3. Transcriptional Elongation and Pause Release:

Beyond its role in initiation, BRD4 is a key regulator of transcriptional elongation.[2][13][14][15] A major control point in gene expression is the pausing of Pol II shortly after transcription initiation. BRD4, through its recruitment of P-TEFb, facilitates the phosphorylation of negative elongation factors (NELF) and the Pol II CTD, which overcomes this pausing and allows for productive elongation.[2][13] Recent studies using rapid protein degradation techniques have confirmed that acute loss of BRD4 leads to an accumulation of paused Pol II at promoter-proximal regions and a global reduction in transcriptional elongation.[14][15]

Signaling and Functional Pathways

The regulatory functions of BRD4 are embedded within complex cellular signaling pathways. Its activity is modulated by post-translational modifications and its interactions extend to a network of transcription factors and co-regulators.

2.1. BRD4-Mediated Transcriptional Activation Pathway:

Caption: BRD4 recognizes acetylated histones and recruits P-TEFb to activate Pol II elongation.

2.2. Post-Translational Modifications of BRD4:

The function of BRD4 is further regulated by a variety of post-translational modifications (PTMs), including phosphorylation, ubiquitination, acetylation, and methylation.[6][16][17][18] These modifications can impact BRD4's stability, chromatin binding, and protein-protein interactions. For instance, phosphorylation can modulate its transcriptional regulatory activity, while ubiquitination can target it for proteasomal degradation.[6][17][18]

Caption: PTMs like phosphorylation and ubiquitination dynamically regulate BRD4 function.

Quantitative Data on BRD4 Function

The inhibition of BRD4 has profound and selective effects on gene expression. The following tables summarize quantitative data from studies using BET inhibitors, such as JQ1.

Table 1: Effect of BRD4 Inhibition on Gene Expression

| Cell Line | Treatment | Downregulated Genes | Upregulated Genes | Key Downregulated Genes | Reference |

| MM.1S (Multiple Myeloma) | JQ1 | Preferential loss of transcription at super-enhancer-associated genes | - | MYC | [12] |

| MV4;11 (AML) | I-BET151 | Higher overlap between differentially bound and downregulated genes | - | Genes with BRD4 displacement at Pol II pause site | [19] |

| K562 (CML) | I-BET151 | Fewer direct effects compared to sensitive cell lines | - | - | [19] |

| Human CD4+ T-cells | - | 81.8% of expressed genes are BRD4 targets | - | Highly expressed genes show strong correlation with BRD4 binding | [20] |

Table 2: BRD4 Binding Characteristics

| Feature | Description | Quantitative Detail | Reference |

| Genome-wide Occupancy | Percentage of active genes bound by BRD4. | ~82% of expressed genes in human CD4+ T-cells. | [20] |

| Correlation with Expression | Correlation between BRD4 peak height and gene expression (RPKM). | Spearman correlation ρ ≈ 0.848. | [20] |

| Binding to Unmodified Nucleosomes | Affinity of full-length BRD4 to unmodified nucleosomes. | Sub-micromolar affinity. | [21] |

| Effect of Histone Acetylation on Binding | Fold-increase in BRD4 affinity for acetylated nucleosomes. | 2- to 4-fold increase. | [21] |

Experimental Protocols

Investigating the function of BRD4 relies on a set of core molecular biology techniques. Detailed below are methodologies for Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) and RNA sequencing (RNA-seq) to study BRD4's genomic localization and its impact on gene expression.

4.1. Protocol: BRD4 Chromatin Immunoprecipitation (ChIP-seq)

This protocol outlines the key steps for performing ChIP-seq to map the genome-wide binding sites of BRD4.[22][23][24]

Objective: To identify the genomic regions occupied by BRD4.

Materials:

-

Cell line of interest

-

Formaldehyde (B43269) (37%)

-

Cell lysis buffer

-

Nuclear lysis buffer

-

Sonication equipment

-

ChIP dilution buffer

-

ChIP-validated anti-BRD4 antibody

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

-

Next-generation sequencing platform

Procedure:

-

Cell Cross-linking:

-

Culture cells to ~80-90% confluency.

-

Treat cells with a BRD4 inhibitor (e.g., JQ1) or vehicle control for the desired time.

-

Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the reaction by adding glycine to a final concentration of 125 mM.

-

-

Chromatin Preparation:

-

Harvest and lyse the cells to isolate nuclei.

-

Resuspend the nuclear pellet in nuclear lysis buffer.

-

Shear the chromatin to an average fragment size of 200-500 bp using sonication. Optimization of sonication conditions is critical.

-

-

Immunoprecipitation:

-

Dilute the sheared chromatin and pre-clear with protein A/G beads.

-

Incubate the chromatin overnight at 4°C with an anti-BRD4 antibody. Use a non-specific IgG as a negative control.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by incubating at 65°C with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare sequencing libraries from the immunoprecipitated DNA and an input control sample.

-

Perform high-throughput sequencing.

-

Experimental Workflow for ChIP-seq:

Caption: A streamlined workflow for a BRD4 Chromatin Immunoprecipitation (ChIP-seq) experiment.

4.2. Protocol: RNA Sequencing (RNA-seq) for BRD4 Functional Analysis

This protocol details the steps for performing RNA-seq to analyze global changes in gene expression following BRD4 perturbation.[23]

Objective: To determine the transcriptional consequences of BRD4 inhibition or depletion.

Materials:

-

Cell line of interest

-

BRD4 inhibitor or siRNA/shRNA for BRD4 knockdown

-

RNA extraction kit (e.g., TRIzol or column-based)

-

DNase I

-

RNA quality control instrumentation (e.g., Bioanalyzer)

-

RNA-seq library preparation kit

-

Next-generation sequencing platform

Procedure:

-

Cell Treatment and Harvest:

-

Culture and treat cells with a BRD4 inhibitor or vehicle control, or transfect/transduce with siRNA/shRNA targeting BRD4.

-

Harvest the cells at the desired time points.

-

-

RNA Extraction and Quality Control:

-

Extract total RNA using a commercial kit, including a DNase I treatment step to remove genomic DNA contamination.

-

Assess the quality and quantity of the extracted RNA. High-quality RNA (e.g., RIN > 8) is crucial for reliable results.

-

-

Library Preparation:

-

Prepare RNA-seq libraries from high-quality RNA samples. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by RNA fragmentation, cDNA synthesis, and adapter ligation.

-

-

Sequencing:

-

Perform high-throughput sequencing of the prepared libraries.

-

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Quantify gene expression levels.

-

Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon BRD4 perturbation.

-

Conclusion

BRD4 stands as a central node in the complex network of transcriptional regulation. Its ability to read epigenetic marks and orchestrate the transcriptional machinery at both promoters and super-enhancers underscores its importance in maintaining cellular homeostasis and driving disease states. The development of small molecule inhibitors targeting BRD4 has not only provided powerful tools to dissect its function but also represents a promising avenue for novel therapeutic strategies. The experimental approaches detailed in this guide provide a robust framework for further elucidating the intricate roles of BRD4 in health and disease, paving the way for future discoveries and the development of next-generation epigenetic drugs.

References

- 1. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

- 4. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Frontiers | Post-Translational Modifications of BRD4: Therapeutic Targets for Tumor [frontiersin.org]

- 7. BRD4 assists elongation of both coding and enhancer RNAs guided by histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Selective Inhibition of Tumor Oncogenes by Disruption of Super-Enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Functional characterization of BRD4 in transcription elongation and termination :: MPG.PuRe [pure.mpg.de]

- 15. A BRD4-mediated elongation control point primes transcribing RNA polymerase II for 3'-processing and termination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Post-Translational Modifications of BRD4: Therapeutic Targets for Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. BRD4 bimodal binding at promoters and drug-induced displacement at Pol II pause sites associates with I-BET sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The BRD4-nucleosome interaction is enhanced modestly and non-selectively by histone acetylation | Semantic Scholar [semanticscholar.org]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

The Downstream Signaling Effects of PROTAC BRD4 Degrader-16: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract